molecular formula C18H14N2O5S B5101151 3-methyl-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione

3-methyl-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione

Cat. No. B5101151
M. Wt: 370.4 g/mol
InChI Key: XDIUPZUPGZBXIO-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "MTB-TZD" and is a thiazolidinedione derivative.

Mechanism of Action

MTB-TZD exerts its pharmacological effects through the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. Activation of PPARγ by MTB-TZD leads to the upregulation of genes involved in glucose uptake and utilization, as well as the downregulation of genes involved in gluconeogenesis and lipogenesis.
Biochemical and Physiological Effects:
MTB-TZD has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease inflammation. It has also been found to inhibit the growth of cancer cells and promote apoptosis. In addition, MTB-TZD has been shown to improve cognitive function in animal models of Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

MTB-TZD has several advantages for use in laboratory experiments. It is easy to synthesize, stable, and has a high yield. However, one limitation of MTB-TZD is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on MTB-TZD. One area of interest is the development of more potent and selective PPARγ agonists based on the structure of MTB-TZD. Another area of research is the investigation of the effects of MTB-TZD on other diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, research could focus on the development of new formulations of MTB-TZD with improved solubility and bioavailability.

Synthesis Methods

The synthesis of MTB-TZD involves the reaction of 3-methyl-2,4-thiazolidinedione with 4-[(3-nitrobenzyl)oxy]benzaldehyde in the presence of a base. The reaction yields MTB-TZD as a yellow solid with a high yield.

Scientific Research Applications

MTB-TZD has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit antitumor, anti-inflammatory, and antidiabetic properties. MTB-TZD has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(5Z)-3-methyl-5-[[4-[(3-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5S/c1-19-17(21)16(26-18(19)22)10-12-5-7-15(8-6-12)25-11-13-3-2-4-14(9-13)20(23)24/h2-10H,11H2,1H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIUPZUPGZBXIO-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC(=CC=C3)[N+](=O)[O-])SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC(=CC=C3)[N+](=O)[O-])/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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